Petrosamine
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Overview
Description
Petrosamine is a colored pyridoacridine alkaloid isolated from marine sponges, specifically from the genus Petrosia . This compound has garnered significant attention due to its potent inhibitory activity against acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This compound’s unique structure and bioactivity make it a promising candidate for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Petrosamine is primarily isolated from marine sponges, but synthetic routes have been developed to produce this compound in the laboratory. The synthesis involves the condensation of tryptophan and tyrosine derivatives, followed by cyclization to form the pyridoacridine core . The reaction conditions typically require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale synthesis. advancements in marine biotechnology and synthetic chemistry are paving the way for more efficient production methods .
Chemical Reactions Analysis
Types of Reactions
Petrosamine undergoes various chemical reactions, including:
Reduction: Reduction of this compound typically leads to the formation of dihydropyridoacridine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydropyridoacridine derivatives
Substitution: Various substituted pyridoacridine derivatives
Scientific Research Applications
Petrosamine has a wide range of scientific research applications:
Mechanism of Action
Petrosamine exerts its effects primarily through the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, thereby increasing its concentration and prolonging its action . This mechanism is particularly beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s Disease .
Comparison with Similar Compounds
Petrosamine is unique among pyridoacridine alkaloids due to its potent acetylcholinesterase inhibitory activity. Similar compounds include:
Galanthamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s Disease.
Hymenialdisine: A marine-derived alkaloid with similar structural features but different bioactivity.
Manzamine A: Another marine alkaloid with a complex structure and diverse biological activities.
This compound stands out due to its higher potency and unique structural features, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H17BrClN3O2 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
17-bromo-5,10,10-trimethyl-5,20-diaza-10-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1,3,6,9(21),13,15,17,19-octaene-8,12-dione;chloride |
InChI |
InChI=1S/C21H17BrN3O2.ClH/c1-24-7-6-12-14(9-24)21(27)20-18-17(16(26)10-25(20,2)3)13-5-4-11(22)8-15(13)23-19(12)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YWXZSQALRCVSLY-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC2=C3C4=C(C(=O)C2=C1)[N+](CC(=O)C4=C5C=CC(=CC5=N3)Br)(C)C.[Cl-] |
Origin of Product |
United States |
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